1-Benzyl-4-glycidylpiperazine
Overview
Description
1-Benzyl-4-glycidylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a glycidyl group attached to the other nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-glycidylpiperazine can be synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with epichlorohydrin to introduce the glycidyl group. The reaction conditions typically involve the use of a solvent such as ethanol and a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-glycidylpiperazine undergoes various chemical reactions, including:
Oxidation: The glycidyl group can be oxidized to form corresponding epoxides.
Reduction: The benzyl group can be reduced to form the corresponding piperazine derivative.
Substitution: The glycidyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the glycidyl group under basic conditions.
Major Products Formed:
Oxidation: Epoxides.
Reduction: Piperazine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-4-glycidylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-glycidylpiperazine involves its interaction with specific molecular targets and pathways. The benzyl group can interact with hydrophobic pockets in proteins, while the glycidyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzylpiperazine: Similar structure but lacks the glycidyl group.
1-(3-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of a benzyl group.
1-(3-Trifluoromethylphenyl)piperazine: Contains a trifluoromethylphenyl group instead of a benzyl group.
Comparison: 1-Benzyl-4-glycidylpiperazine is unique due to the presence of both benzyl and glycidyl groups, which confer distinct chemical and biological properties. The glycidyl group allows for additional reactivity and functionalization, making it a versatile compound for various applications. In contrast, similar compounds may have different reactivity and biological activities due to the absence or substitution of these groups .
Properties
IUPAC Name |
1-benzyl-4-(oxiran-2-ylmethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-15-6-8-16(9-7-15)11-14-12-17-14/h1-5,14H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBBIQDCHKBYNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CO2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458377 | |
Record name | 1-Benzyl-4-glycidylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335165-57-6 | |
Record name | 1-Benzyl-4-glycidylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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